

An In-depth Technical Guide to the PLK1 Inhibitor CD 10899

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Compound of Interest

Compound Name: CD 10899

Cat. No.: B12379854

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CD 10899 is a pharmacologically active, hydroxylated metabolite of Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).^[1] As a key regulator of the cell cycle, PLK1 is a well-established therapeutic target in oncology. This technical guide provides a comprehensive overview of the molecular structure and properties of **CD 10899**, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Molecular Structure and Properties

While **CD 10899** is identified as a hydroxylated metabolite of Volasertib, its exact molecular structure, including the position of hydroxylation, is not publicly available in the reviewed literature. Consequently, a definitive IUPAC name and SMILES string for **CD 10899** cannot be provided at this time. For context, the structural information for the parent compound, Volasertib, is presented below.

Table 1: Physicochemical and Pharmacological Properties of **CD 10899** and Volasertib

| Property | CD 10899 | Volasertib |
|---------------------|---------------------|--|
| IUPAC Name | Not Available | N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide |
| SMILES | Not Available | <chem>CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-LINK--N5CCN(CC5)CC6CC6)OC)C(C)C</chem> |
| Molecular Formula | C34H50N8O4 | C34H50N8O3 |
| Molar Mass | 634.81 g/mol | 618.827 g·mol ⁻¹ |
| CAS Number | 1331770-20-7 | 755038-65-4 |
| Biological Activity | PLK1 Inhibitor | PLK1, PLK2, PLK3 Inhibitor |
| IC50 (PLK1) | 6 nM ^[1] | 0.87 nM |

Mechanism of Action

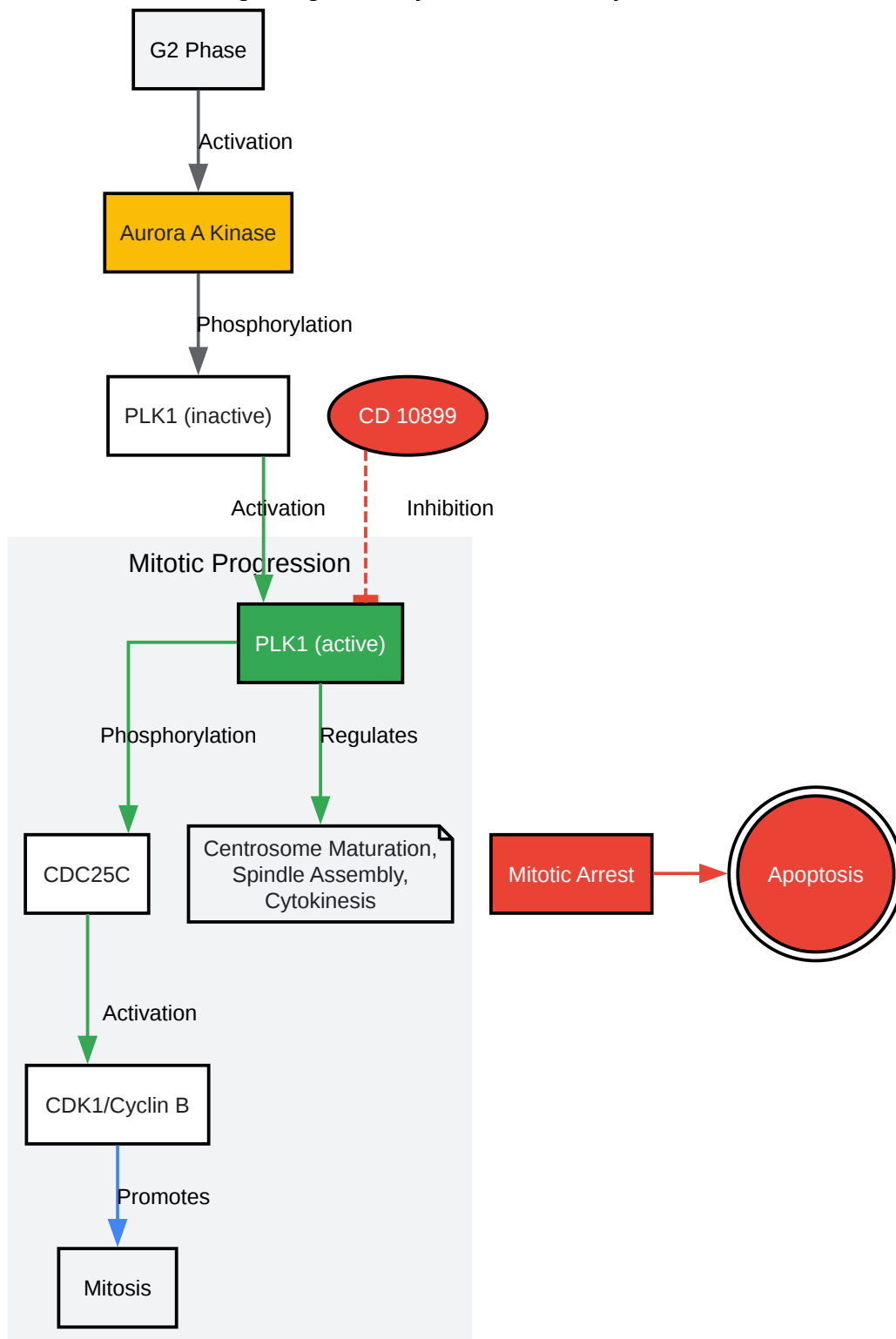
CD 10899 exerts its biological effect through the inhibition of Polo-like kinase 1 (PLK1).^[1] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, **CD 10899** disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. The parent compound, Volasertib, is an ATP-competitive inhibitor, and it is presumed that **CD 10899** shares this mechanism.

PLK1 Signaling Pathway

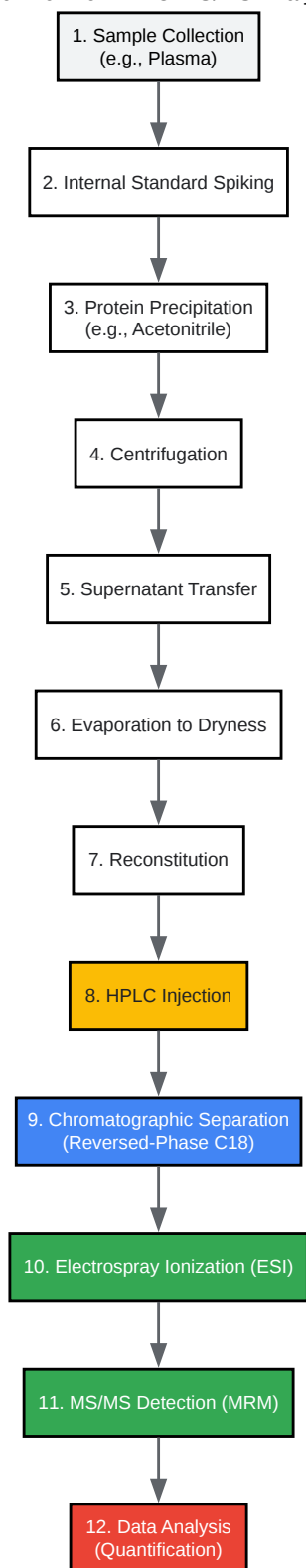
The Polo-like kinase 1 (PLK1) signaling pathway is a crucial regulator of cell cycle progression, particularly during mitosis. The pathway is activated by upstream kinases such as Aurora A, which phosphorylates and activates PLK1. Once active, PLK1 phosphorylates a variety of

downstream substrates, including CDC25C, which in turn activates the CDK1/Cyclin B complex, a key driver of mitotic entry. PLK1 also plays a role in centrosome maturation, spindle assembly, and the anaphase-promoting complex/cyclosome (APC/C). Inhibition of PLK1 by compounds like **CD 10899** disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis.

PLK1 Signaling Pathway and Inhibition by CD 10899



Experimental Workflow for HPLC-MS/MS Analysis of CD 10899

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References

- 1. medchemexpress.com [medchemexpress.com]
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